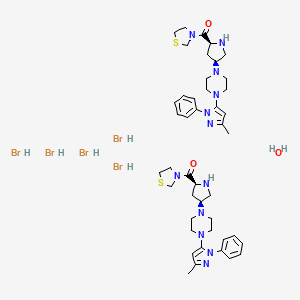

Teneligliptin hydrobromide hydrate

Übersicht

Beschreibung

Teneligliptin (hydrobromide hydrate) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing the breakdown of these hormones, teneligliptin helps to increase insulin secretion and decrease blood glucose levels .

Wirkmechanismus

Target of Action

Teneligliptin hydrobromide hydrate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

As a DPP-4 inhibitor, this compound binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the rapid degradation of incretin hormones, thereby increasing their concentration in the blood . The elevated levels of incretins stimulate insulin production and suppress glucagon secretion, both of which are crucial for controlling blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are secreted by enteroendocrine cells in response to food intake . By inhibiting DPP-4, this compound prolongs the action of GLP-1, enhancing insulin secretion and suppressing glucagon secretion . This results in a decrease in blood glucose levels .

Pharmacokinetics

this compound has unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism. By inhibiting DPP-4 and thus increasing incretin levels, teneligliptin enhances insulin secretion and suppresses glucagon secretion . This leads to a decrease in both fasting and postprandial blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle and genetic factors can impact the drug’s effectiveness in managing type 2 diabetes mellitus . Additionally, the drug’s stability can be affected by conditions such as temperature and pH, as evidenced by its degradation under basic, peroxide, and thermal stress conditions .

Biochemische Analyse

Biochemical Properties

Teneligliptin hydrobromide hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .

Cellular Effects

This compound affects various cell types, particularly pancreatic beta cells and alpha cells. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways, including the cAMP pathway, which is crucial for insulin secretion. It also affects gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

At the molecular level, this compound binds to the active site of DPP-4, inhibiting its enzymatic activity. This binding prevents the cleavage of incretin hormones, leading to prolonged action of GLP-1 and GIP. The inhibition of DPP-4 by this compound results in increased insulin secretion, decreased glucagon levels, and improved blood glucose control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but degradation can occur under extreme pH and temperature conditions. Long-term studies have shown that this compound maintains its efficacy in controlling blood glucose levels over extended periods, with minimal degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and liver enzyme alterations, have been observed. These findings highlight the importance of dose optimization for therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Teneligliptin (Hydrobromidhydrat) umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktionen. Eines der wichtigsten Zwischenprodukte ist ein Nosyl-Derivat von L-Prolinmethylester, das einer stereoselektiven nukleophilen Substitution mit 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin unterzogen wird. Dieses Zwischenprodukt wird dann entschützt, um ein Carbonsäurederivat zu bilden, das weiter gekoppelt und entschützt wird, um Teneligliptin zu ergeben .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Teneligliptin (Hydrobromidhydrat) konzentrieren sich darauf, die Ausbeute und Reinheit zu optimieren und gleichzeitig den Einsatz teurer Reagenzien und aufwendiger Verfahren zu minimieren. Ein verbessertes Verfahren beinhaltet die Verwendung von 2-Propanol und Bromwasserstoffsäure in Essigsäure, gefolgt von Erhitzen, um das Produkt auszufällen . Eine andere Methode beinhaltet die Rotationsverdampfung, Sprühtrocknung oder Gefriertrocknung zur Herstellung der amorphen Form von Teneligliptin (Hydrobromidhydrat) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Teneligliptin (Hydrobromidhydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Empfindlichkeit gegenüber oxidativem Stress, insbesondere in Gegenwart von Peroxid.

Reduktion: Nicht häufig in der Literatur berichtet.

Substitution: Nukleophile Substitutionsreaktionen sind in der Synthese von entscheidender Bedeutung.

Häufige Reagenzien und Bedingungen

Oxidation: Peroxid wird häufig verwendet, um oxidativen Stress zu induzieren.

Substitution: Reagenzien wie Nosyl-Derivate und Bromwasserstoffsäure in Essigsäure werden verwendet

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Teneligliptin (Hydrobromidhydrat) selbst, wobei während des Syntheseprozesses verschiedene Zwischenprodukte gebildet werden .

Wissenschaftliche Forschungsanwendungen

Teneligliptin (Hydrobromidhydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Entwicklung analytischer Methoden zur Quantifizierung und Verunreinigungsprofilierung eingesetzt

Biologie: Untersucht auf seine Auswirkungen auf Inkretin-Hormone und den Glukosestoffwechsel.

Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, wobei die Forschung sich auf seine Wirksamkeit, Sicherheit und Pharmakokinetik konzentriert

Wirkmechanismus

Teneligliptin (Hydrobromidhydrat) entfaltet seine Wirkung, indem es das DPP-4-Enzym hemmt, das Inkretin-Hormone wie GLP-1 abbaut. Durch die Hemmung von DPP-4 erhöht Teneligliptin den Spiegel von aktivem GLP-1, was zu einer verstärkten Insulinsekretion und einem verringerten Blutzuckerspiegel führt . Die Verbindung wird durch Cytochrom P450 (CYP) 3A4 und Flavin-haltige Monooxygenase 3 (FMO3) metabolisiert oder unverändert über die Nieren ausgeschieden .

Vergleich Mit ähnlichen Verbindungen

Teneligliptin (Hydrobromidhydrat) gehört zur Klasse der DPP-4-Inhibitoren, zu denen auch andere Verbindungen wie Sitagliptin, Saxagliptin und Linagliptin gehören. Im Vergleich zu diesen Verbindungen hat Teneligliptin eine einzigartige Struktur, die sich durch fünf aufeinanderfolgende Ringe auszeichnet, die zu seiner starken und lang anhaltenden Wirkung beitragen . Darüber hinaus hat Teneligliptin ein günstiges Sicherheitsprofil und erfordert keine Dosisanpassung bei Patienten mit Nierenfunktionsstörung .

Ähnliche Verbindungen

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Die einzigartige Struktur und die pharmakokinetischen Eigenschaften von Teneligliptin machen es zu einer wertvollen Ergänzung der Klasse der DPP-4-Inhibitoren und bieten eine wirksame Behandlungsoption für Patienten mit Typ-2-Diabetes mellitus .

Eigenschaften

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPRXLXVOBOTGT-KSLCDFCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67Br5N12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572583-29-9 | |

| Record name | Teneligliptin hydrobromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

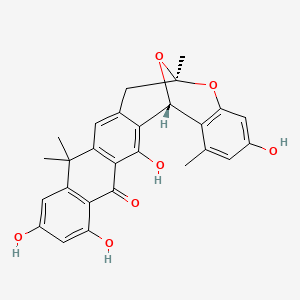

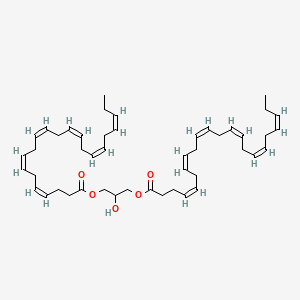

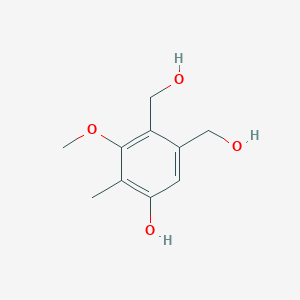

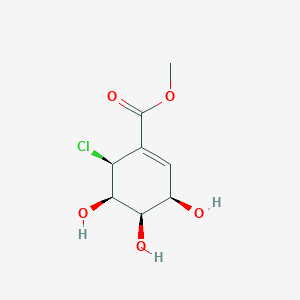

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)